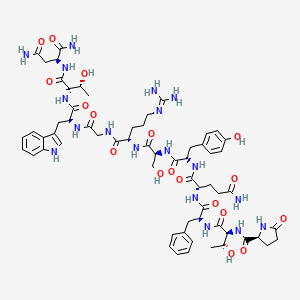
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is a complex organic compound characterized by the presence of multiple halogen atoms and a hexafluoropropyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether typically involves multiple steps, including halogenation and etherification reactions One common synthetic route starts with the halogenation of a phenyl ring to introduce bromine, chlorine, and fluorine atoms
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methods to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The ether group can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., alkoxides), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce phenolic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between halogenated aromatic compounds and biological molecules. Its multiple halogen atoms can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents due to their unique chemical properties. Research is ongoing to explore their efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether involves its interaction with specific molecular targets. The halogen atoms and ether group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-chlorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
- (4-Bromo-2-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
- (4-Chloro-2-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
Uniqueness
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is unique due to the presence of three different halogen atoms on the phenyl ring, which imparts distinct chemical properties. This combination of halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
161045-78-9 |
|---|---|
Molecular Formula |
C18H4Br2Cl2F14O |
Molecular Weight |
732.9 g/mol |
IUPAC Name |
5-bromo-2-[1-[2-(4-bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropoxy]-1,1,2,3,3,3-hexafluoropropan-2-yl]-1-chloro-3-fluorobenzene |
InChI |
InChI=1S/C18H4Br2Cl2F14O/c19-5-1-7(21)11(9(23)3-5)13(25,15(27,28)29)17(33,34)37-18(35,36)14(26,16(30,31)32)12-8(22)2-6(20)4-10(12)24/h1-4H |
InChI Key |
WECMTSFPNQVMJY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)OC(C(C(F)(F)F)F)(F)F)Cl)Br |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(C(OC(C(C2=C(C=C(C=C2Cl)Br)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F)Cl)Br |
Synonyms |
(4-BROMO-2-CHLORO-6-FLUOROPHENYL)-1,1,2,3,3,3-HEXAFLUOROPROPYL ETHER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)

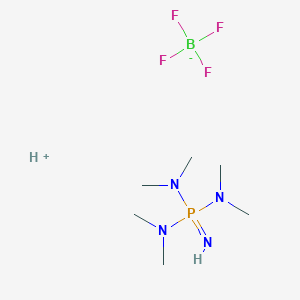
![3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142879.png)
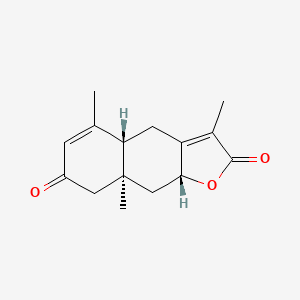
![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)
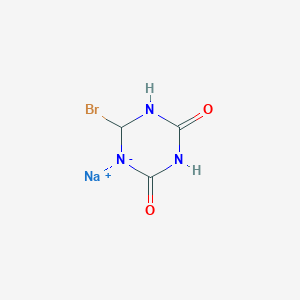

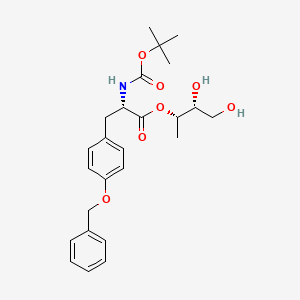
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B1142890.png)
